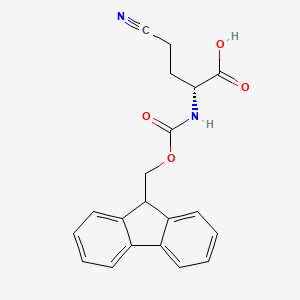

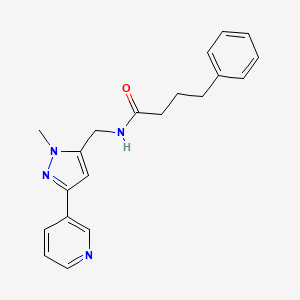

![molecular formula C14H9Cl2N3O2S B2750503 N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-69-8](/img/structure/B2750503.png)

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-methyluracil with 2-chloromethyltiiran, which results in 6-methyl-3-(thietan-3-yl)uracil . Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound . The structure of the compound was confirmed by X-ray analysis, NMR, and IR spectroscopy .Molecular Structure Analysis

The molecular structure of this compound was confirmed by X-ray diffraction analysis . The conformational behavior of the compound is determined by the internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives similar to N-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, demonstrating notable antimicrobial activities. For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives has been shown to exhibit significant inhibition against bacterial and fungal growth, comparing favorably to standard drugs (Akbari et al., 2008). Additionally, derivatives of thiazolo[3,2-a]pyrimidine have been synthesized and evaluated for their antimicrobial activity, with some compounds displaying effective antimicrobial properties (Gein et al., 2015).

Anti-inflammatory Applications

Research into thiazolo[3,2-a]pyrimidine derivatives has also explored their potential anti-inflammatory effects. A study on new thiazolo[3,2-a]pyrimidine derivatives designed and synthesized from 4-fluoroaniline and ethylacetoacetate reported significant anti-inflammatory and antinociceptive activities. These compounds were noted for their lower ulcerogenic activity and higher safety profiles compared to other derivatives, indicating their potential as safer anti-inflammatory agents (Alam et al., 2010).

Structural and Chemical Studies

Beyond their biological applications, derivatives of this compound have been the subject of structural and chemical studies to better understand their properties and potential uses. For example, research into the reactions of 3,4-dichloro-N-R-maleimides with substituted thiouracils led to the formation of thiazolopyrimidinetriones, demonstrating the compound's versatility in synthesizing various heterocyclic compounds (Volovenko et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit enzymes like dipeptidyl peptidase-4 (dpp4) and cyclin-dependent kinases (CDKs) . These enzymes play crucial roles in various biological processes, including glucose metabolism and cell cycle regulation, respectively.

Mode of Action

Based on the activities of similar compounds, it may interact with its targets by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the biochemical processes regulated by these targets.

Biochemical Pathways

If it indeed inhibits dpp4 and cdks, it could affect glucose metabolism and cell cycle regulation pathways . The downstream effects of these interactions could include altered glucose homeostasis and cell proliferation.

Pharmacokinetics

Similar compounds have been reported to have favorable pharmacokinetic profiles in preclinical animal species . This suggests that the compound could have good bioavailability.

Result of Action

If it inhibits dpp4 and cdks, it could potentially lead to altered glucose levels in the body and changes in cell proliferation .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-11-3-2-8(15)4-10(11)16/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQFOXWCHIRLON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

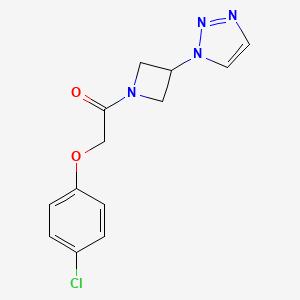

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2750422.png)

![Methyl 4-[(thiocyanatoacetyl)amino]benzoate](/img/structure/B2750423.png)

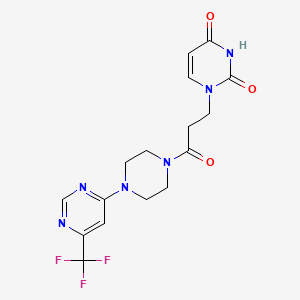

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2750425.png)

![1-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-1H-pyrazole-4,5-dione 4-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2750426.png)

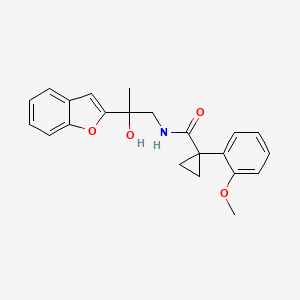

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2750428.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2750434.png)

![(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone](/img/structure/B2750439.png)

![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B2750442.png)